Ergocalciferol

Übersicht

Beschreibung

Es handelt sich um ein Secosteroid, das durch die photochemische Bindungsspaltung eines Steroids gebildet wird, insbesondere durch die Einwirkung von ultraviolettem Licht (UV-B oder UV-C) auf Ergosterol, eine Form von Provitamin D2 . Ergocalciferol wird zur Vorbeugung und Behandlung von Vitamin-D-Mangel eingesetzt, einschließlich Erkrankungen wie Rachitis und Hypoparathyreoidismus .

Wirkmechanismus

Target of Action

Ergocalciferol, also known as Vitamin D2, is an inactivated vitamin D analog . It primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D .

Mode of Action

This compound requires transformation to its major active circulating hydroxylated metabolite to exert its effects . This metabolite binds to the VDR, leading to the mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .

Biochemical Pathways

This compound is involved in the Vitamin D metabolic pathway. It is synthesized by plants in response to UVB light . Once ingested, it undergoes two-step hydroxylation for activation . The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D, and the second occurs in the kidneys, producing the active form, 1,25-dihydroxyvitamin D . This active form then interacts with the VDR to regulate calcium and phosphorus metabolism .

Pharmacokinetics

This compound is absorbed in the intestines and transported to the liver for the first hydroxylation .

Result of Action

The activation of the VDR by the hydroxylated metabolite of this compound leads to several molecular and cellular effects. These include increased calcium and phosphorus absorption in the intestines, increased secretion of calcium from bone to blood, and increased reabsorption of calcium and phosphorus in the kidneys . These actions help maintain calcium and phosphorus homeostasis, which is essential for bone health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound in plants is influenced by UVB light exposure . Additionally, the absorption of this compound can be affected by factors such as dietary fat content and the presence of certain medical conditions, such as malabsorption syndromes .

Wissenschaftliche Forschungsanwendungen

Ergocalciferol has a wide range of scientific research applications. In chemistry, it is used to study the photochemical reactions of steroids. In biology and medicine, this compound is essential for studying vitamin D metabolism and its effects on calcium and phosphate homeostasis . It is also used in the development of vitamin D-fortified foods and pharmaceuticals . Recent research has focused on the encapsulation of this compound in nanoparticles to improve its stability and bioavailability .

Biochemische Analyse

Biochemical Properties

Ergocalciferol participates in numerous biochemical reactions. It is an inactivated vitamin D analog that undergoes two-step metabolism in the liver and kidney to produce a biologically active metabolite, calcitriol . This metabolite binds to the vitamin D receptor (VDR) for the regulation of expression of diverse genes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of calcium absorbed by the intestines and kidneys . In a study on β-Cell Function in New-Onset Type 1 Diabetes, this compound significantly slowed the decline in percentage AUC C-peptide from baseline compared with placebo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a secosteroid formed by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Like cholecalciferol, this compound is inactive by itself . It works by increasing the amount of calcium absorbed by the intestines and kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound significantly reduced temporal trends in HbA1c, IDAA1c, and TNF-α . The this compound treatment group had statistically significantly higher serum 25-hydroxyvitamin D at 6 months and 9 months than the placebo group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of vitamin D2 (100,000 ng/ml) and D3 (10,000 ng/ml) affect the growth of A. salmonicida and decrease the viability of S. salar primary macrophages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from 7-DHC via lanosterol (D3) in land animals, 7-DHC via cycloartenol (D3) in plants, ergosterol via lanosterol (D2) in fungi, and 7-DHC or ergosterol (D3 or D2) in algae .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After the activation of the vitamin D receptor, some of the biological changes produced by this compound include mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis and regulation of this compound in yeast have been reported, and their subcellular locations have been studied .

Vorbereitungsmethoden

Ergocalciferol wird durch Bestrahlung von Ergosterol synthetisiert, das aus Hefe und Pilzen gewonnen wird. Der Prozess beinhaltet die Bestrahlung von Ergosterol mit ultraviolettem Licht, was zur Bildung von this compound führt . Industrielle Produktionsverfahren umfassen oft die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung der Verbindung . Darüber hinaus wurden Systeme für die kontrollierte Freisetzung entwickelt, die auf der Konjugation mit Glycolchitosan basieren, um die Abgabe von this compound zu verbessern .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Verseifungsmittel und Flüssig-Flüssig-Extraktionslösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte Metaboliten, wie z. B. 25-Hydroxyvitamin D und 1,25-Dihydroxyvitamin D, die biologisch aktive Formen von Vitamin D sind .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es zur Untersuchung der photochemischen Reaktionen von Steroiden verwendet. In der Biologie und Medizin ist this compound unerlässlich für die Untersuchung des Vitamin-D-Stoffwechsels und seiner Auswirkungen auf die Kalzium- und Phosphat-Homöostase . Es wird auch bei der Entwicklung von vitamin-D-angereicherten Lebensmitteln und Arzneimitteln verwendet . Neuere Forschungen konzentrieren sich auf die Einkapselung von this compound in Nanopartikeln, um seine Stabilität und Bioverfügbarkeit zu verbessern .

Wirkmechanismus

This compound ist ein Provitamin, das durch Hydroxylierung in der Leber und den Nieren in seine aktive Form umgewandelt wird. Der aktive Metabolit, 1,25-Dihydroxyvitamin D, stimuliert die Kalzium- und Phosphatabsorption aus dem Dünndarm, fördert die Freisetzung von Kalzium aus dem Knochen ins Blut und verstärkt die Phosphatrückresorption in den Nierentubuli . Dieser Mechanismus ist entscheidend für die Aufrechterhaltung der korrekten Knochenmineralisierung und der allgemeinen Kalzium-Homöostase .

Analyse Chemischer Reaktionen

Ergocalciferol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include saponification agents and liquid-liquid extraction solvents . The major products formed from these reactions are various hydroxylated metabolites, such as 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, which are biologically active forms of vitamin D .

Vergleich Mit ähnlichen Verbindungen

Ergocalciferol wird häufig mit Cholecalciferol (Vitamin D3) verglichen, einer anderen Form von Vitamin D. Während beide Verbindungen zur Behandlung von Vitamin-D-Mangel verwendet werden, ist Cholecalciferol potenter und hat eine längere Halbwertszeit als this compound . This compound wird hauptsächlich aus pflanzlichen Quellen gewonnen, während Cholecalciferol in der Haut bei Sonneneinstrahlung synthetisiert wird . Weitere ähnliche Verbindungen sind Calcidiol und Calcitriol, die Metaboliten von Vitamin D3 sind und eine Rolle im Kalzium- und Phosphatstoffwechsel spielen .

Eigenschaften

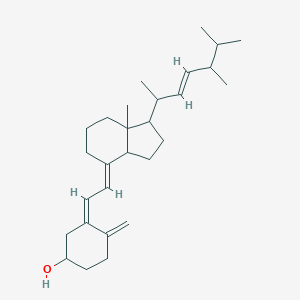

CAS-Nummer |

50-14-6 |

|---|---|

Molekularformel |

C28H44O |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1 |

InChI-Schlüssel |

MECHNRXZTMCUDQ-GXNDFQCXSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomerische SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Aussehen |

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) |

Siedepunkt |

Sublimes |

Color/Form |

Prisms from acetone White crystals Colorless crystals |

melting_point |

239 to 244 °F (EPA, 1998) 116.5 °C |

Key on ui other cas no. |

50-14-6 |

Physikalische Beschreibung |

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Acute Toxic; Health Hazard |

Haltbarkeit |

Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/ Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light |

Löslichkeit |

Soluble in alcohol, chloroform, ether, and fatty oils. SOL IN FATTY ACIDS Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature) In water, 50 mg/L at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)

![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)

![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)

![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)